Cas no 605-67-4 (2,4-DIMETHYLBENZO[H]QUINOLINE)

2,4-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound characterized by a fused quinoline structure with methyl substituents at the 2 and 4 positions. This compound is of interest in organic synthesis and materials science due to its rigid planar structure and electron-rich properties. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and optoelectronic materials. The methyl groups enhance solubility and modify electronic properties, making it suitable for applications requiring tailored aromatic systems. Its stability and functionalization potential make it valuable for research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and oxidation.
2,4-DIMETHYLBENZO[H]QUINOLINE structure
2,4-DIMETHYLBENZO[H]QUINOLINE structure
Product Name:2,4-DIMETHYLBENZO[H]QUINOLINE
CAS No:605-67-4
MF:C15H13N
MW:207.270423650742
CID:891154
PubChem ID:610182
Update Time:2025-05-21

2,4-DIMETHYLBENZO[H]QUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 2,4-DIMETHYLBENZO[H]QUINOLINE
    • 1,3-Dimethyl-4-azaphenanthren
    • 1,3-dimethyl-4-aza-phenanthrene
    • 2,4-DIAMINO-6-ETHOXYPYRIMIDINE
    • 2,4-Dimethyl-7,8-benzochinolin
    • 2,4-Dimethylbenzo[h]quinoline100µg
    • MFCD00819750
    • 1,3-dimethyl-4-azaphenanthrene
    • VPSXZUORXQYBAT-UHFFFAOYSA-N
    • 2,4-Dimethylbenzo(h)quinoline
    • SR-01000090129-1
    • WS-02005
    • 605-67-4
    • AB01317984-02
    • AKOS001722745
    • SY125714
    • EU-0051152
    • Benzo(h)quinoline, 2,4-dimethyl-
    • 2,4-Dimethylbenzo[h]quinoline #
    • DB-216700
    • NCGC00322547-01
    • SR-01000090129
    • CHEMBL5000058
    • SCHEMBL11289766
    • W13424
    • CS-0047517
    • STK752221
    • DTXSID60209239
    • Benzo[h]quinoline, 2,4-dimethyl-
    • 2,4-DIMETHYL-BENZO(H)QUINOLINE
    • Inchi: 1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3
    • InChI Key: VPSXZUORXQYBAT-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(C)=C2C=CC3C=CC=CC=3C=12

Computed Properties

  • Exact Mass: 207.10500
  • Monoisotopic Mass: 207.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.129
  • Boiling Point: 370.2°C at 760 mmHg
  • Flash Point: 162.4°C
  • Refractive Index: 1.684
  • PSA: 12.89000
  • LogP: 4.00480

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2,4-DIMETHYLBENZO[H]QUINOLINE Suppliers

Amadis Chemical Company Limited
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(CAS:605-67-4)2,4-DIMETHYLBENZO[H]QUINOLINE
Order Number:A1231213
Stock Status:in Stock
Quantity:25g/5g/0.25g/1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:11
Price ($):8214/3080/1202/1027/513/308
Email:sales@amadischem.com

Additional information on 2,4-DIMETHYLBENZO[H]QUINOLINE

2,4-DIMETHYLBENZO[H]QUINOLINE: An Overview of Its Properties and Applications

2,4-Dimethylbenzo[h]quinoline (CAS No. 605-67-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential applications in drug development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2,4-dimethylbenzo[h]quinoline.

Chemical Properties: 2,4-Dimethylbenzo[h]quinoline is a crystalline solid with a molecular formula of C16H13N. It has a molecular weight of 219.28 g/mol and is characterized by its aromatic structure, which includes a benzene ring fused with a quinoline ring. The presence of two methyl groups at the 2 and 4 positions imparts unique physical and chemical properties to this compound. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

Synthesis Methods: The synthesis of 2,4-dimethylbenzo[h]quinoline can be achieved through various routes. One common method involves the condensation of 2,4-dimethylaniline with β-naphthol in the presence of an acid catalyst. Another approach utilizes the reaction of 2,4-dimethylaniline with β-naphthyl chloride in the presence of a base. These methods yield high purity products and are widely used in both academic and industrial settings. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing catalysts derived from renewable resources.

Biological Activities: 2,4-Dimethylbenzo[h]quinoline has been extensively studied for its biological activities. Research has shown that it possesses potent antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. Additionally, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make it a promising candidate for the development of therapeutic agents targeting various inflammatory diseases.

In the field of cancer research, 2,4-dimethylbenzo[h]quinoline has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been reported to inhibit the Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. Furthermore, it has exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.

Pharmaceutical Applications: The unique properties of 2,4-dimethylbenzo[h]quinoline have led to its exploration in various pharmaceutical applications. In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, it has shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Clinical trials are currently underway to evaluate its efficacy in these conditions.

In addition to its therapeutic potential, 2,4-dimethylbenzo[h]quinoline has also found applications in the development of imaging agents for diagnostic purposes. Its ability to selectively bind to specific cellular targets makes it useful for visualizing disease biomarkers using techniques such as fluorescence microscopy or positron emission tomography (PET).

Recent Research Advancements: Recent studies have further expanded our understanding of the mechanisms underlying the biological activities of 2,4-dimethylbenzo[h]quinoline. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can modulate microRNA expression profiles in cancer cells, leading to altered gene expression patterns that contribute to its anticancer effects. Another study published in Bioorganic & Medicinal Chemistry Letters demonstrated that structural modifications of 2,4-dimethylbenzo[h]quinoline can enhance its potency and selectivity towards specific cellular targets.

The versatility and broad spectrum of biological activities exhibited by 2,4-dimethylbenzo[h]quinoline make it an exciting molecule for further research and development. Ongoing efforts aim to optimize its pharmacological properties through structure-activity relationship (SAR) studies and explore new applications in various therapeutic areas.

In conclusion, 2,4-dimethylbenzo[h]quinoline (CAS No. 605-67-4) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique chemical structure and diverse biological activities position it as a valuable tool for advancing our understanding of cellular processes and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:605-67-4)2,4-DIMETHYLBENZO[H]QUINOLINE
A1231213
Purity:99%/99%/99%/99%/99%/99%
Quantity:25g/5g/0.25g/1g/250mg/100mg
Price ($):8214/3080/1202/1027/513/308
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